N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a thioacetamide linkage and an ethoxyphenyl substituent. Its core structure includes a pyrimidine ring fused with a pyrazole moiety, a scaffold known for diverse biological activities, including kinase inhibition and anticancer properties . Structural determination of such compounds often relies on crystallographic tools like SHELX software for refinement and validation .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-2-29-17-11-7-6-10-16(17)23-18(27)13-30-21-24-19-15(20(28)25-21)12-22-26(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOOCLBWFLTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C21H19N5O3S
- Molecular Weight : 421.5 g/mol
- CAS Number : 946200-20-0
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties and its interaction with various molecular targets. The following sections detail its pharmacological effects.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer activity. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are crucial for cell cycle regulation and survival pathways in cancer cells .
- Induction of Apoptosis : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation. For instance, a related pyrazolo[3,4-d]pyrimidine derivative showed IC50 values of 1.54 μM against prostate cancer (PC-3) cells and 3.36 μM against lung cancer (A-549) cells .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Signaling Pathways : The compound's structure suggests it may interfere with critical signaling pathways such as the ERK1/2 pathway and the AKT pathway, which are often dysregulated in cancer .
- Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in the cell cycle, thereby preventing further proliferation of cancer cells .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patent Literature
Several patented compounds share structural motifs with the target molecule. For example:
- Example 83 (EP 4 374 877 A2): Contains a pyrazolo[3,4-d]pyrimidin-1-yl ethyl group linked to a chromen-4-one scaffold. Unlike the target compound, it features fluorine substituents and a dimethylamino group, which may enhance metabolic stability and target affinity .
- Compound in : Includes a pyrazolo[3,4-d]pyrimidin-3-yl fluorophenyl group. The fluorine atoms likely increase electronegativity, altering binding kinetics compared to the ethoxyphenyl group in the target compound .
Table 1: Key Structural and Physicochemical Comparisons
Hydrogen-Bonding and Crystallography
The thioacetamide group in the target compound may form hydrogen bonds (e.g., S···H–N or S···H–O), influencing crystal packing and stability. In contrast, fluorinated analogues () rely on C–F···H interactions, which are weaker but contribute to rigidity . SHELX refinement () is critical for resolving such subtleties in crystallographic data .
Research Findings and Implications
- Bioactivity : Pyrazolo[3,4-d]pyrimidines are potent kinase inhibitors. The ethoxyphenyl group in the target compound may reduce cytotoxicity compared to fluorinated derivatives, as seen in similar compounds .
- Solubility: The ethoxy group likely improves aqueous solubility relative to trifluoromethyl or cyano substituents in analogues like those in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
